molecular formula C40H45ClFN6O6P B12383742 DMT-2'-F-6-chloro-dA phosphoramidite

DMT-2'-F-6-chloro-dA phosphoramidite

Cat. No.: B12383742
M. Wt: 791.2 g/mol
InChI Key: WEOFQCIHCBMWIU-BZTHOPFASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-F-6-chloro-dA phosphoramidite involves several steps, starting from the appropriate nucleoside precursor. The key steps include:

Industrial Production Methods

Industrial production of DMT-2’-F-6-chloro-dA phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DMT-2’-F-6-chloro-dA phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with enhanced stability and resistance to enzymatic degradation .

Scientific Research Applications

DMT-2’-F-6-chloro-dA phosphoramidite has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of modified nucleic acids for studying DNA/RNA interactions.

    Biology: Employed in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.

    Medicine: Utilized in the design of therapeutic oligonucleotides for gene therapy and antisense technology.

    Industry: Applied in the production of diagnostic kits and biosensors

Mechanism of Action

The mechanism of action of DMT-2’-F-6-chloro-dA phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesisThese modifications enhance the stability and binding affinity of the oligonucleotides to their target sequences .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMT-2’-F-6-chloro-dA phosphoramidite is unique due to the presence of both fluorine and chlorine atoms, which confer distinct properties such as increased stability and resistance to enzymatic degradation. This makes it particularly valuable in applications requiring high-fidelity and durable oligonucleotides .

Properties

Molecular Formula

C40H45ClFN6O6P

Molecular Weight

791.2 g/mol

IUPAC Name

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H45ClFN6O6P/c1-26(2)48(27(3)4)55(52-22-10-21-43)54-36-33(53-39(34(36)42)47-25-46-35-37(41)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3/t33-,34+,36?,39-,55?/m1/s1

InChI Key

WEOFQCIHCBMWIU-BZTHOPFASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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